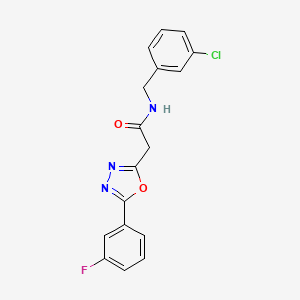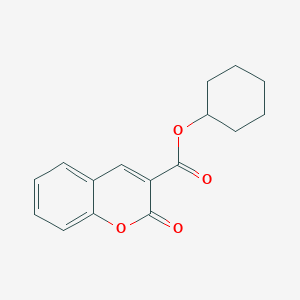![molecular formula C11H11N5O3S B2872489 4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one CAS No. 745069-21-0](/img/structure/B2872489.png)
4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one” is a derivative of 1,2,4-triazine . The 1,2,4-triazine ring is a heterocyclic compound and is known for its multidirectional biological activity .
Molecular Structure Analysis
The molecular structure of this compound is based on the 1,2,4-triazine ring, which is a heterocyclic compound. It contains a nitrogen atom, which can bear a hydrogen atom, and is known as pyrrole type nitrogen .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that compounds containing the 1,2,4-triazole ring are known for their significant antibacterial activity .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is involved in the synthesis of novel 1,2,4-triazole derivatives, which have been screened for antimicrobial activities. Some of these derivatives demonstrate good to moderate activities against test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).
Novel Diarylsulphides and Diarylsulphones
This compound is used in the synthesis of new diarylsulphides and diarylsulphones containing a quinazol-4-one moiety. The biological activities of some of these compounds have been tested, indicating their relevance in the field of bioorganic chemistry (Abbady et al., 2007).
Reactions with Sulfonylacetic Acid Nitriles
The compound is involved in reactions with arylsulfonylacetonitriles and dinitriles of sulfonyldiacetic acid. This leads to the synthesis of 7-amino-3-R-8-(R'-sulfonyl)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazin-4-ones, a new class of geminal sulfones with potential applications in heterocyclic compound chemistry (Britsun et al., 2003).
Synthesis of Triazolo[1,5-a]triazin-7-one Derivatives
The compound is used in synthesizing novel triazolo[1,5-a]triazin-7-ones. This involves a synthetic sequence that includes alkylation, reaction with p-nitrophenyl chloroformate, and final oxidation. These derivatives have implications in functionalized triazole synthesis, showing the versatility of the compound in organic synthesis (Heras et al., 2003).
Inhibitory Action Against Carbonic Anhydrase Isoforms
A series of s-triazine derivatives incorporating this compound have shown inhibitory action against carbonic anhydrase isoforms, particularly relevant in physiological and tumor-associated contexts. This indicates its potential in the development of anticancer drugs targeting specific enzyme isoforms (Havránková et al., 2018).
Novel Fluorine Substituted α-Aminophosphonic Acids
The compound is involved in synthesizing novel fluorine-substituted α-amino phosphonic acids with antioxidant properties. This showcases its application in creating compounds with enhanced biological activities (Makki et al., 2018).
Larvicidal and Antimicrobial Activities
Triazinone derivatives involving this compound have been evaluated for their larvicidal and antimicrobial properties. This highlights its potential in developing agents for controlling mosquito populations and combating microbial infections (Kumara et al., 2015).
Propriétés
IUPAC Name |
4-amino-6-methyl-3-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3S/c1-7-10(17)15(12)11(14-13-7)20-6-8-2-4-9(5-3-8)16(18)19/h2-5H,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWFOZWCJHAJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4R)-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2872407.png)

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2872413.png)
![2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide](/img/structure/B2872415.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2872416.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2872417.png)
![N-(2-chloro-4-methylphenyl)-2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2872419.png)
![methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B2872420.png)
![2-hydroxy-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2872421.png)
![(3Ar,6R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol;hydrochloride](/img/structure/B2872422.png)
![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2872425.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2872429.png)